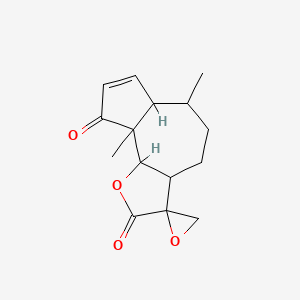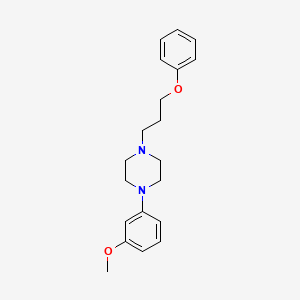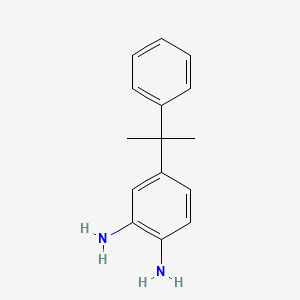![molecular formula C10H4N4O4 B14473917 6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione CAS No. 72365-05-0](/img/structure/B14473917.png)
6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique triazole and naphthoquinone moieties, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione typically involves a multi-step process. One common method is the metal-free domino [3 + 2] cycloaddition reaction. This approach involves the reaction of organic azides with alkynes in the presence of a solvent like dimethylformamide (DMF) under nitrogen atmosphere . The reaction conditions are usually mild, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the metal-free cycloaddition reaction suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the nitro group, potentially altering the compound’s reactivity and biological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but generally involve standard laboratory techniques and equipment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various ROS, while reduction can yield amine derivatives. Substitution reactions can produce a wide range of substituted triazole and naphthoquinone derivatives.
Scientific Research Applications
6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione has several scientific research applications:
Industry: Its unique chemical properties make it a valuable intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione involves several molecular targets and pathways:
Inhibition of DHODH: The compound binds to the active site of DHODH, inhibiting its activity and disrupting pyrimidine biosynthesis.
Induction of ROS: The compound’s ability to generate ROS leads to oxidative stress, mitochondrial dysfunction, and apoptosis in cancer cells.
Cell Cycle Arrest: By interfering with key cellular processes, the compound can induce cell cycle arrest, preventing the proliferation of cancer cells.
Comparison with Similar Compounds
6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione can be compared with other similar compounds, such as:
1H-Naphtho[2,3-d][1,2,3]triazole: This compound shares the triazole moiety but lacks the nitro and quinone groups, resulting in different chemical and biological properties.
6,7-Dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione: This derivative has additional methyl groups, which can influence its reactivity and biological activities.
The uniqueness of this compound lies in its combination of the nitro, triazole, and quinone functionalities, which contribute to its diverse chemical reactivity and potent biological activities.
Properties
CAS No. |
72365-05-0 |
|---|---|
Molecular Formula |
C10H4N4O4 |
Molecular Weight |
244.16 g/mol |
IUPAC Name |
6-nitro-2H-benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C10H4N4O4/c15-9-5-2-1-4(14(17)18)3-6(5)10(16)8-7(9)11-13-12-8/h1-3H,(H,11,12,13) |
InChI Key |
BUOSABXNKKCWBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=NNN=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


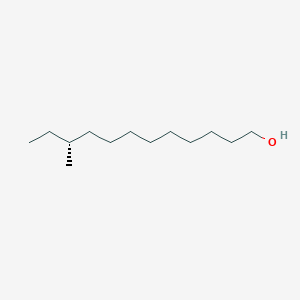
![4-[2-(Phenanthren-9-YL)ethenyl]pyridine](/img/structure/B14473851.png)
![5-(Propan-2-ylidene)bicyclo[2.1.0]pentane](/img/structure/B14473854.png)
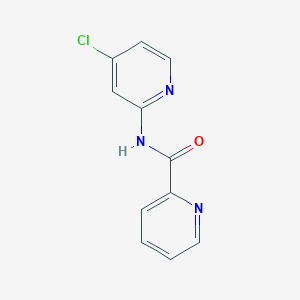
![3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one](/img/structure/B14473862.png)
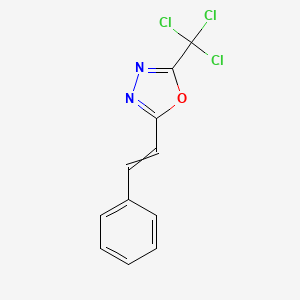

![N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine](/img/structure/B14473877.png)
![2-[(3,5-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14473882.png)
